REACTION_SMILES
|
[CH2:19]([OH:20])[CH2:21][CH2:22][CH3:23].[Cl:12][CH2:13][CH2:14][NH:15][CH2:16][CH2:17][Cl:18].[ClH:11].[NH2:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH2:9][OH:10])[cH:6][cH:7]1.[Na+:25].[OH-:24].[OH2:26]>>[N:1]1([c:2]2[cH:3][cH:4][c:5]([CH2:8][CH2:9][OH:10])[cH:6][cH:7]2)[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCNCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(CCO)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
OCCc1ccc(N2CCNCC2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |